molecular formula C15H11NO B1497194 2-Phenylquinolin-7-ol CAS No. 87741-95-5

2-Phenylquinolin-7-ol

Cat. No.: B1497194
CAS No.: 87741-95-5
M. Wt: 221.25 g/mol
InChI Key: ZAUGGKJWNJYACL-UHFFFAOYSA-N
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Description

“2-Phenylquinolin-7-ol” is a chemical compound with the molecular formula C15H11N . It is also known as "Quinoline, 2-phenyl-" and "2-Phenylquinoline" . It has a molecular weight of 205.2545 . It is a major quinoline alkaloid of Galipea iongiflora, a Bolivian plant used as treatment for cutaneous leishmaniasis .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The IUPAC Standard InChI is InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H . The IUPAC Standard InChIKey is FSEXLNMNADBYJU-UHFFFAOYSA-N .

Scientific Research Applications

Photo-degradation of Proteins

2-Phenylquinoline has been investigated for its ability to degrade proteins under photo-irradiation with long-wavelength UV light. This property was utilized to design and synthesize hybrids that can selectively photo-degrade the estrogen receptor-α (ER-α) transcription factor, which is significant for breast cancer research and treatment. These hybrids demonstrated target-selective photo-degradation in both glass vessels and MCF-7 breast cancer cells (Tsumura et al., 2011).

Antimalarial Activity

A series of compounds derived from 2-phenylquinoline were studied for their antimalarial activity. These compounds showed promising results against resistant strains of malaria parasites, demonstrating activity in primate models and exhibiting pharmacokinetic properties that could protect against infection for extended periods after oral administration. These findings suggest potential clinical trials of these compounds in humans (Werbel et al., 1986).

Antiproliferative Effects on Cancer Cells

2-Phenylquinoline derivatives were synthesized and evaluated for their antiproliferative activities. Specifically, certain derivatives exhibited strong inhibitory effects against the growth of various cancer cells. It was found that these compounds can effectively induce cell cycle arrest and trigger late apoptosis in certain cancer cell lines (Chang et al., 2010).

Interaction with DNA

The antitumor activity of 2-phenylquinoline derivatives has been linked to their ability to interact with DNA. Compounds with specific structural features showed DNA-binding ability and intercalation, which correlated with their antitumor activity. These interactions were significant in the evaluation of these compounds as potential antitumor agents (Mikata et al., 1998).

Antagonists of Immunostimulatory CpG-oligodeoxynucleotides

Certain 2-phenylquinoline derivatives were synthesized and shown to inhibit the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif. This research suggested the potential interaction of these compounds with biological receptors and their role in immunomodulation (Strekowski et al., 2003).

Properties

IUPAC Name

2-phenylquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-13-8-6-12-7-9-14(16-15(12)10-13)11-4-2-1-3-5-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUGGKJWNJYACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727498
Record name 2-Phenylquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87741-95-5
Record name 2-Phenylquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-(tert-butyldimethylsilyloxy)quinoline (3.992 g, 15.39 mmol) in dry THF (35 mL), cooled by ice/water, was added phenyllithium (1.8 M in cyclohexane:ether 70:30, 10 mL, 18 mmol). The solution slowly warmed up to ambient temperature and was stirred overnight More phenyllithium (1.0 mL, 1.8 mmol) was added, and stirring was continued for 4 h. The reaction was quenched by adding saturated NH4Cl solution and water. Most of the THF was evaporated, the residue was extracted with EtOAc (4×30 mL) and the combined EtOAc layers were washed with water (2×) and brine and dried over MgSO4. LC/MS indicated that a significant amount of the TBDMS ether had been cleaved during the workup, the ratio of quinolines to dihydroquinolines was about 1:1. Air was bubbled into the solution overnight, the MgSO4 was filtered off, the filtrate was concentrated, dissolved in MeOH, aq. HCl (2 M, 2 mL, 4 mmol) was added, and the solution was stirred at ambient temperature overnight. Sat. NaHCO3 solution was added, most of the MeOH was evaporated, water (≈100 mL) was added, and the dark brown precipitate was filtered off and washed with more water. The combined filtrate and washings were extracted with EtOAc (4×60 mL), the combined EtOAc extracts were washed with water and brine and dried over MgSO4. The dark brown precipitate was dissolved in MeOH (≈100 mL), the solution was filtered, and the filtrate was adsorbed onto Hydromatrix and chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with CH2Cl2→5% EtOAc in CH2Cl2→10% EtOAc→15% EtOAc]. The mixed fractions were combined with the crude material from the EtOAc extracts and chromatographed on silica gel [Jones Flashmaster, material adsorbed onto Hydromatrix, 10 g/70 mL cartridge, eluting with CH2Cl2→5% EtOAc in CH2Cl2→7.5% EtOAc]. Combination of pure fractions of both columns gave the title compound as light beige solid; 1H NMR (DMSO-d, 400 MHz) δ 7.15 (dd, J=8.8, 2.4 Hz, 1H), 7.29 (d, J=2.4 Hz, 1H), 7.45-7.51 (m, 1H), 7.51-7.57 (m, 2H), 7.83 (d, J=8.8 Hz, 1H), 7.89 (d, J=8.8 Hz, 1H), 8.20-8.25 (m, 2H), 8.29 (d, J=8.8 Hz, 1H), 10.19 (s, 1H); MS (ES+): m/z 222.1 (100) [MH+]; HPLC: tR=2.2 min (OpenLynx, polar—5 min).
Name
7-(tert-butyldimethylsilyloxy)quinoline
Quantity
3.992 g
Type
reactant
Reaction Step One
[Compound]
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ice water
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0 (± 1) mol
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reactant
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Quantity
35 mL
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solvent
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Quantity
10 mL
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reactant
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Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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